Welcome to the BenchChem Online Store!
molecular formula C15H20BrFN2 B8796520 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide

Cat. No. B8796520
M. Wt: 327.23 g/mol
InChI Key: MNJFDXXPSPPAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06005118

Procedure details

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole (2.00 g, 8.12 mmol) was dissolved in toluene (20 mL) and to the solution was added hydrobromic acid (1.62 mL of a 30% solution in acetic acid). The solution was stirred at room temperature 30 minutes and concentrated to low volume. Ethyl acetate (10 mL) was added, the solids were filtered and washed with additional ethyl acetate (10 mL) to provide 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole hydrobromide (1.46 g, 55% yield) as an orange solid. 1H NMR (400 MHz, DMSO-d6) δ 1.22 (t, 3, J=7.7), 1.38-1.45 (m, 2), 1.60-1.83 (m, 8), 2.83 (q, 2, J=7.7), 4.36-4.43 (m, 1), 6.85-6.90 (m, 1), 7.47 (dd, 1, J=10.3, 1.7), 7.68 (dd, 1, J=8.8, 5.3). 13C NMR (100 MHz, DMSO-d6) δ 13.98, 20.26, 25.44, 25.49, 32.52, 56.80, 95.64 (d, J=27.5), 109.32 (d, J=26.0), 119.23, 122.38 (d, J=11.5), 140.02 (d, J=13.0), 146.11, 161.795 (d, J=241).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([F:16])[CH:14]=3)[C:9]([CH2:17][CH3:18])=[N:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[BrH:19]>C1(C)C=CC=CC=1.C(O)(=O)C>[BrH:19].[CH:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([F:16])[CH:14]=3)[C:9]([CH2:17][CH3:18])=[N:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCC1)N1N=C(C2=CC=C(C=C12)F)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low volume
ADDITION
Type
ADDITION
Details
Ethyl acetate (10 mL) was added
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washed with additional ethyl acetate (10 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Br.C1(CCCCC1)N1N=C(C2=CC=C(C=C12)F)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.